molecular formula C10H11ClFN3O B12350440 3-(2-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride CAS No. 1431964-03-2

3-(2-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12350440
CAS No.: 1431964-03-2
M. Wt: 243.66 g/mol
InChI Key: DWQGTXRBZJWAKU-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenoxy)-1-methylpyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the pyrazole ring.

    Methylation: The methyl group is introduced using a methylating agent such as methyl iodide in the presence of a base.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenoxy)-1-methylpyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the fluorophenoxy ring.

Scientific Research Applications

3-(2-Fluorophenoxy)-1-methylpyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides a scaffold for further functionalization. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
  • 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine

Uniqueness

3-(2-Fluorophenoxy)-1-methylpyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and metabolic stability, while the pyrazole ring provides a versatile platform for further modifications.

Properties

CAS No.

1431964-03-2

Molecular Formula

C10H11ClFN3O

Molecular Weight

243.66 g/mol

IUPAC Name

3-(2-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H10FN3O.ClH/c1-14-6-8(12)10(13-14)15-9-5-3-2-4-7(9)11;/h2-6H,12H2,1H3;1H

InChI Key

DWQGTXRBZJWAKU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC=C2F)N.Cl

Origin of Product

United States

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